3-(3-Nitrophenyl)acrylonitrile
Description
3-(3-Nitrophenyl)acrylonitrile is an acrylonitrile derivative featuring a nitro group at the meta position of the phenyl ring. This compound is of interest due to its versatile applications in organic synthesis, materials science, and medicinal chemistry. The electron-withdrawing nitro group enhances the electrophilicity of the acrylonitrile backbone, making it reactive in cycloaddition and nucleophilic substitution reactions. Its structural flexibility allows for modifications that tune electronic properties, solubility, and biological activity .
Properties
Molecular Formula |
C9H6N2O2 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
3-(3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6N2O2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1-5,7H |
InChI Key |
YZJNQXWSVRISBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomerism: Nitro Group Substitution
- The 4-methylphenyl group enhances hydrophobicity, affecting solubility compared to the meta-nitro derivative.
- (E)-2-(3,4-dihydroxybenzoyl)-3-(3-nitrophenyl)acrylonitrile (10d) (): The meta-nitro group here is coupled with a dihydroxybenzoyl moiety, enabling hydrogen bonding.
Key Insight: Meta-substitution optimizes electronic effects without steric limitations, favoring applications requiring balanced reactivity and solubility.
Halogenated Derivatives
- However, this compound is discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
Br-PCNCF3 ():
A brominated analog with trifluoromethyl groups exhibits strong electron-withdrawing effects, useful in optoelectronic materials. The presence of bromine facilitates cross-coupling reactions, unlike the nitro group .
Heterocyclic and Organometallic Derivatives
Ferrocenyl-(4-nitrophenyl)acrylonitrile ():
Incorporation of ferrocene introduces redox activity and a staggered conformation (15.9°), altering crystal packing and electronic properties. Such derivatives are explored in catalysis and materials science .- Pyrazole-Acrylonitrile Hybrids (): Derivatives like (Z)-2-(4-nitrophenyl)-3-(pyrazolyl)acrylonitrile show high nonlinear optical (NLO) responses due to extended π-conjugation and electron-deficient nitro groups .
Q & A
Q. Basic
- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2210–2215 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹.
- NMR : ¹H NMR shows vinyl protons as doublets (δ 7.5–8.2 ppm), while ¹³C NMR identifies nitrile carbons at ~115–120 ppm .
Q. Advanced
- XRD Crystallography : Resolve bond angles (e.g., C=C-Nitrile ~120°) and nitro group coplanarity with the aromatic ring.
- DFT Calculations : Simulate electrostatic potential maps to predict electrophilic/nucleophilic sites (e.g., nitro group as electron-withdrawing, vinyl region as reactive) .
How does the 3-nitrophenyl substituent influence the compound’s reactivity?
Basic
The nitro group enhances electrophilicity at the β-carbon of the acrylonitrile moiety, facilitating nucleophilic additions (e.g., thiols or amines). Reactivity can be modulated by substituent position; meta-nitro groups reduce steric hindrance compared to para derivatives .
Advanced
Study substituent effects via Hammett plots: The σₘ value (-0.71) of the nitro group correlates with rate constants in Michael additions. Use cyclic voltammetry to measure reduction potentials (e.g., nitro group reduction at -0.8 V vs. Ag/AgCl) .
How can computational models predict biological or material interactions of this compound?
Q. Advanced
- Molecular Docking : Simulate binding to enzymes (e.g., tyrosine kinases) using AutoDock Vina; nitro group forms H-bonds with active-site residues.
- QSPR Models : Correlate quantum parameters (e.g., HOMO-LUMO gap ~4.5 eV) with corrosion inhibition efficiency (e.g., 85% at 10⁻³ M in acidic media) .
What methodologies assess the compound’s potential anticancer activity?
Basic
Perform cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., MCF7 or HeLa). Compare IC₅₀ values with analogs (e.g., 3-(4-nitrophenyl) derivatives) to establish structure-activity relationships. Use flow cytometry to evaluate apoptosis induction .
Advanced
Investigate mechanism via proteomics (LC-MS/MS) to identify protein targets (e.g., Bcl-2 downregulation). Validate selectivity using non-cancerous cell lines (e.g., HEK293) and murine models .
How to resolve contradictions in reported biological activity data?
Q. Advanced
- Purity Validation : Use HRMS and elemental analysis to rule out impurities (>99% purity required).
- Assay Reproducibility : Standardize protocols (e.g., serum-free media, 48-hour exposure) across labs.
- Orthogonal Methods : Cross-check results with transcriptomic profiling (RNA-seq) and in vivo efficacy studies .
What material science applications are feasible for this compound?
Basic
Explore use as a monomer in conducting polymers (e.g., copolymerization with pyrrole). Characterize conductivity via four-point probe measurements (~10⁻³ S/cm) .
Advanced
Study corrosion inhibition on mild steel using electrochemical impedance spectroscopy (EIS). Adsorption follows Langmuir isotherms; efficiency >80% at 298 K in 1 M HCl .
How to evaluate thermal stability and decomposition pathways?
Q. Advanced
- TGA/DSC : Decomposition onset at ~250°C with exothermic peaks (ΔH ~ -150 J/g).
- Py-GC/MS : Identify volatile fragments (e.g., NO₂, HCN) under inert atmospheres.
- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (~120 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
